molecular formula C7H8O3Se B14399247 2-Methoxybenzeneseleninic acid CAS No. 88404-77-7

2-Methoxybenzeneseleninic acid

Cat. No.: B14399247
CAS No.: 88404-77-7
M. Wt: 219.11 g/mol
InChI Key: GTRUYNWOCKVZAF-UHFFFAOYSA-N
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Description

2-Methoxybenzeneseleninic acid is an organoselenium compound characterized by the presence of a methoxy group attached to a benzene ring, which is further bonded to a seleninic acid group. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, particularly in oxidation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybenzeneseleninic acid typically involves the oxidation of 2-methoxybenzeneselenol. One common method includes the use of hydrogen peroxide or other oxidizing agents under controlled conditions to achieve the desired oxidation state . The reaction is usually carried out in an aqueous or organic solvent, with careful monitoring of temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The process would be optimized for high yield and minimal by-products, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzeneseleninic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces aldehydes or ketones from alcohols.

    Reduction: Yields 2-methoxybenzeneselenol.

    Substitution: Results in ortho- or para-substituted products depending on the electrophile used.

Scientific Research Applications

2-Methoxybenzeneseleninic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxybenzeneseleninic acid primarily involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to substrates, converting them into oxidized products. The seleninic acid group plays a crucial role in this process, undergoing redox cycling between different oxidation states. This redox activity is central to its function in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methoxy and seleninic acid groups, which confer specific reactivity patterns. The methoxy group enhances its electrophilic substitution reactions, while the seleninic acid group provides strong oxidizing capabilities. This combination makes it a versatile reagent in organic synthesis and other applications .

Properties

CAS No.

88404-77-7

Molecular Formula

C7H8O3Se

Molecular Weight

219.11 g/mol

IUPAC Name

2-methoxybenzeneseleninic acid

InChI

InChI=1S/C7H8O3Se/c1-10-6-4-2-3-5-7(6)11(8)9/h2-5H,1H3,(H,8,9)

InChI Key

GTRUYNWOCKVZAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1[Se](=O)O

Origin of Product

United States

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